3,5-Difluoro-4-propoxyphenylboronic acid
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Overview
Description
“3,5-Difluoro-4-propoxyphenylboronic acid” is an organic compound with the molecular formula C9H11BF2O3 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 215.99 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BF2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 215.99 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoro-4-propoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process . This process is known for its mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under a variety of SM coupling conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions.
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not readily degrade .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various biomolecules, potentially influencing their localization within the cell .
Properties
IUPAC Name |
(3,5-difluoro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFHAGRFNZKKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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